molecular formula C26H21N3OS B2577871 N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922703-05-7

N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2577871
CAS No.: 922703-05-7
M. Wt: 423.53
InChI Key: BEJJMQRXQVKHFO-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound built on a benzothiazole acetamide scaffold. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Compounds featuring benzothiazole and naphthalene rings have demonstrated potent antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization, a key mechanism for antimitotic drugs . Research indicates that such ligands can bind effectively at the colchicine site of tubulin, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phases, and subsequently inducing apoptotic cell death . The integration of a pyridine moiety, as seen in this molecule, is a recognized strategy to improve the water solubility and pharmacokinetic properties of potential drug candidates, addressing a common limitation of many hydrophobic tubulin-binding agents . Beyond oncology, acetamide derivatives incorporating benzothiazole structures have also been explored as potent inhibitors of the urease enzyme, which is a key virulence factor in pathogens like Helicobacter pylori . This makes the structural framework of this compound a valuable template for research into new anti-infective therapies. Consequently, this molecule presents a versatile core structure for advanced biochemical investigation in multiple therapeutic areas.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-18-11-12-23-24(14-18)31-26(28-23)29(17-19-6-5-13-27-16-19)25(30)15-21-9-4-8-20-7-2-3-10-22(20)21/h2-14,16H,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJJMQRXQVKHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, identified by its CAS number 955851-28-2, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and various biological activities, including anticancer, antimicrobial, and anthelmintic properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3OSC_{26}H_{21}N_{3}OS, with a molecular weight of 423.5 g/mol. Its structure features a benzothiazole moiety linked to a naphthalene and a pyridine group, which are known to contribute to its biological activity.

PropertyValue
CAS Number955851-28-2
Molecular FormulaC26H21N3OS
Molecular Weight423.5 g/mol

Synthesis

The compound is synthesized through the reaction of 2-aminobenzothiazole with chloroacetyl chloride in a suitable solvent. This method allows for the formation of the desired acetamide structure while maintaining the integrity of the heterocyclic rings.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure-activity relationship (SAR) indicates that modifications on the benzothiazole and naphthalene rings can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased activity in inhibiting cancer cell proliferation.

2. Anthelmintic Activity

Research on related compounds has demonstrated significant anthelmintic properties. In a study where various thiazole derivatives were tested against nematodes like Haemonchus contortus, compounds similar to this compound exhibited moderate to excellent activity, suggesting that this compound may also possess similar effects against parasitic worms .

3. Antimicrobial Activity

The benzothiazole moiety is associated with antimicrobial properties. Studies have shown that derivatives of benzothiazole exhibit activity against a range of bacteria and fungi. The presence of the naphthalene and pyridine groups may enhance this activity due to their ability to interact with microbial membranes and enzymes.

Case Studies

Several case studies have been conducted to evaluate the biological effects of related thiazole compounds:

  • Anticancer Study : A novel thiazole derivative was tested against breast cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.
  • Anthelmintic Study : A series of thiazole derivatives were screened for their efficacy against Haemonchus contortus, with some compounds exhibiting over 80% mortality at lower concentrations compared to standard treatments .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-75.71
HT292.01
HepG26.14

The presence of electron-withdrawing groups on the pyridine ring enhances the compound's efficacy, making it a candidate for further development in anticancer therapies.

Anthelmintic Activity

Another application of this compound is in the field of anthelmintics. A study evaluated several thiazole derivatives for their anthelmintic properties against nematodes such as Haemonchus contortus. The results indicated that compounds similar to this compound exhibited moderate to excellent activity.

Compound Activity Level Reference
5bMaximum Activity
5aModerate Activity

This suggests potential for developing new anthelmintic agents from thiazole-based compounds.

Anticonvulsant Properties

Thiazole derivatives have also been investigated for anticonvulsant activity. A study reported that certain thiazole-integrated compounds demonstrated significant protective effects in seizure models.

Compound ED50 (mg/kg) TD50 (mg/kg) Protection Index
Analogue 218.4170.29.2

The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance anticonvulsant properties, warranting further research into this area .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Sciences, researchers synthesized various thiazole-pyridine hybrids and tested their anticancer efficacy against multiple cell lines, including breast and liver cancer cells. The compound this compound showed promising results, particularly against MCF-7 cells, with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anthelmintic Activity

A comprehensive evaluation was conducted on several thiazole derivatives for their efficacy against Haemonchus contortus. Among them, the compound this compound was noted for its significant anthelmintic properties, demonstrating potential as a new treatment for parasitic infections in livestock .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

Compound Name Benzothiazole Substituent Key Structural Features Biological Activity/Properties References
Target Compound 6-methyl Naphthalen-1-yl, pyridin-3-ylmethyl Potential kinase/receptor modulation (inferred from analogs) -
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (20) 6-methoxy Pyridin-3-ylmethyl (lacks naphthalene) High synthetic yield (98%); improved solubility due to methoxy group
GB31 (N-(6-methylbenzo[d]thiazol-2-yl)-2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) 6-methyl Thiazolidinedione, 4-bromophenyl Anticancer activity (HPLC purity: 95.35%); increased molecular weight due to bromine
2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide None (thiazole core) Naphthalen-1-yl Structural simplicity; crystal packing stabilized by N–H⋯N hydrogen bonds

Key Observations :

  • 6-Methyl vs. 6-Methoxy : The methoxy group in compound 20 enhances solubility compared to the methyl group in the target compound but may reduce lipophilicity, affecting membrane permeability .
  • Thiazolidinedione vs. Naphthalene : GB31’s thiazolidinedione moiety introduces hydrogen-bonding capacity and electronic effects, contrasting with the target’s naphthalene-driven hydrophobic interactions .

Role of the Naphthalene Group

Compound Name Naphthalene Position Linker Type Biological Implications References
Target Compound 1-yl Acetamide Hydrophobic/π-π stacking interactions -
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1-yloxy Triazole Enhanced rigidity; potential for kinase inhibition (similar to VEGFR-2 inhibitors)
2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide 1-yl Acetamide Simpler structure with demonstrated crystallographic stability

Key Observations :

  • Triazole vs.
  • Naphthalene Orientation : The 1-yl position in the target compound aligns with analogs showing strong aromatic stacking, a critical feature for target binding .

Key Observations :

  • Pyridinylmethyl Group : The target’s pyridinylmethyl moiety likely improves solubility compared to GB31’s brominated aryl group .

Q & A

Q. What are the optimized synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide, and how are intermediates characterized?

The compound can be synthesized via 1,3-dipolar cycloaddition or N-acetylation of benzothiazole precursors. For example:

  • 1,3-Dipolar Cycloaddition : React alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides (e.g., 2-azido-N-phenylacetamide derivatives) using Cu(OAc)₂ as a catalyst in a tert-BuOH-H₂O (3:1) solvent system. Monitor progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) .
  • N-Acetylation : Use triethyl orthoformate and sodium azide in acetic acid under reflux to acetylate 2-aminobenzothiazoles. Confirm intermediates via IR (C=O stretch at 1671–1682 cm⁻¹) and NMR (e.g., δ 5.38 ppm for –NCH₂CO– protons) .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • IR Spectroscopy : Identify key functional groups (amide C=O at ~1670 cm⁻¹, –NH stretches at 3262–3302 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry and substituent orientation. For example, aromatic protons appear at δ 7.20–8.40 ppm, while methyl groups in pyridinyl or benzothiazole moieties resonate at δ 2.19–2.25 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₂O₂S: 356.16) .

Advanced Research Questions

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